![molecular formula C24H18Cl3N3OS B2380144 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime CAS No. 321998-28-1](/img/structure/B2380144.png)

5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

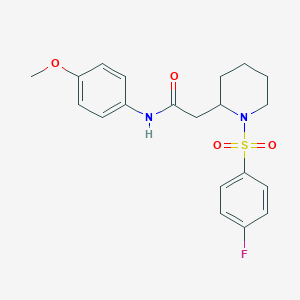

This compound is a derivative of 1H-pyrazole . It contains a pyrazole ring which is substituted with a methyl group, a phenyl group, a 4-chlorophenylsulfanyl group, and a carbaldehyde O-(2,3-dichlorobenzyl)oxime group .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Starting from 4-chlorobenzoic acid, a series of reactions including esterification, hydrazination, salt formation, and cyclization can be performed to obtain the thiadiazole-thiol intermediate . This intermediate can then be converted into a sulfonyl chloride, which can react with amines to give the final product .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been monitored by thin layer chromatography .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Sonogashira-Type Reactions : 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, similar in structure to the compound , have been used in Sonogashira-type cross-coupling reactions, leading to the formation of pyrazolo[4,3-c]pyridines through microwave-assisted treatment with tert-butylamine. These reactions highlight the compound's utility in synthesizing complex heterocyclic structures (Vilkauskaitė, Šačkus, & Holzer, 2011).

Crystal Structure Analysis : A study on 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound closely related to the specified chemical, revealed detailed insights into its crystal structure, emphasizing the planarity and orientation of its molecular fragments, which can be crucial in understanding the reactivity and interaction of such compounds (Xu & Shi, 2011).

Chemical Transformations and Derivatives

Formation of Bipyrazoles : Research involving similar pyrazole carbaldehydes demonstrates their potential in forming chalcones and subsequent cyclocondensation reactions leading to the creation of reduced bipyrazoles, indicating a route for the synthesis of novel bipyrazole compounds (Cuartas et al., 2017).

Synthesis of Pyrazole Derivatives : Studies have shown the utility of related compounds in synthesizing various pyrazole derivatives, such as thieno[2,3-c]pyrazoles, through different chemical treatments. This indicates the versatility of such compounds in generating a variety of heterocyclic structures (Haider et al., 2005).

Applications in Material Sciences

- Development of Heterocyclic Chromophores : Research involving aminomethylene derivatives of pyrazole-5-one and pyrazole-5-thione, synthesized from similar pyrazole carbaldehydes, led to the creation of Cu2N2O4-, Cu2N2O2(S2)-, Cu2N2S4-chromophores. This showcases the potential of such compounds in the development of materials with specific optical and electronic properties (Uraev et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-1-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(2,3-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Cl3N3OS/c1-30-24(32-19-12-10-18(25)11-13-19)20(23(29-30)16-6-3-2-4-7-16)14-28-31-15-17-8-5-9-21(26)22(17)27/h2-14H,15H2,1H3/b28-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCLZLCSFXMHDI-CCVNUDIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOCC3=C(C(=CC=C3)Cl)Cl)SC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OCC3=C(C(=CC=C3)Cl)Cl)SC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2380062.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2380063.png)

![3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2380068.png)

![2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2380070.png)

![N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380071.png)

![(4R)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2380072.png)

![1-{[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B2380073.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2380077.png)

![Methyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-3-phenylpropanoate](/img/structure/B2380078.png)

![6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2380081.png)